molecular formula C13H13NO2 B13886456 [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol

[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol

Cat. No.: B13886456
M. Wt: 215.25 g/mol
InChI Key: IGZWOADNPAFCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further connected to a methylpyridinyl group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 5-methyl-3-pyridyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol attacks the bromide on the pyridine ring, forming the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: [4-(5-Methylpyridin-3-yl)oxyphenyl]carboxylic acid.

    Reduction: [4-(5-Methylpyridin-3-yl)oxyphenyl]methane.

    Substitution: 4-nitro-[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol, 4-bromo-[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol.

Scientific Research Applications

Chemistry

In chemistry, [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Pyridinyl)oxyphenyl]methanol
  • [4-(4-Methylpyridin-2-yl)oxyphenyl]methanol
  • [4-(5-Ethylpyridin-3-yl)oxyphenyl]methanol

Uniqueness

Compared to similar compounds, [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is unique due to the specific positioning of the methyl group on the pyridine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[4-(5-methylpyridin-3-yl)oxyphenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-10-6-13(8-14-7-10)16-12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3

InChI Key

IGZWOADNPAFCGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)OC2=CC=C(C=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.